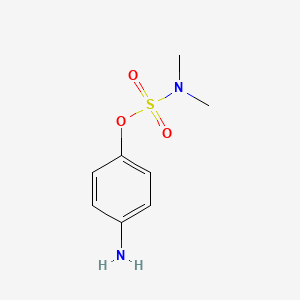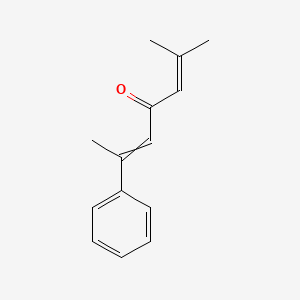
2-Methyl-6-phenylhepta-2,5-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-phenylhepta-2,5-dien-4-one is an organic compound with a unique structure characterized by a hepta-dienone backbone substituted with methyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhepta-2,5-dien-4-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the conjugated diene system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-phenylhepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated derivatives or products of nucleophilic addition.
Applications De Recherche Scientifique
2-Methyl-6-phenylhepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-phenylhepta-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated diene system allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: Similar structure but with different substituents.
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one: Contains a cyclohexene ring instead of a phenyl group.
Uniqueness
2-Methyl-6-phenylhepta-2,5-dien-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conjugated diene system and phenyl group make it a versatile compound for various applications.
Propriétés
Numéro CAS |
76443-09-9 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-methyl-6-phenylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C14H16O/c1-11(2)9-14(15)10-12(3)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Clé InChI |
ADMAFXNDPUFZPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C=C(C)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




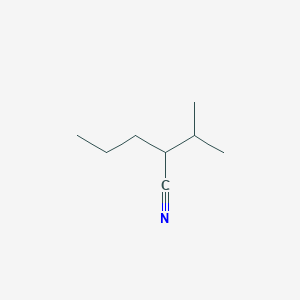
![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

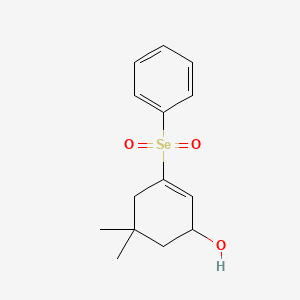
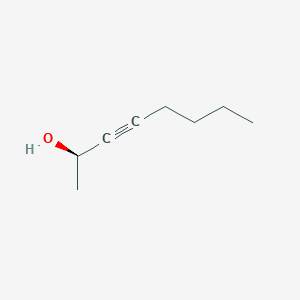

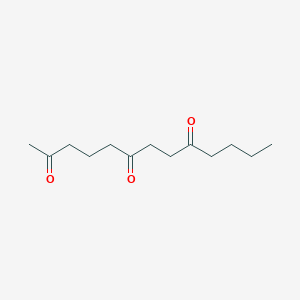
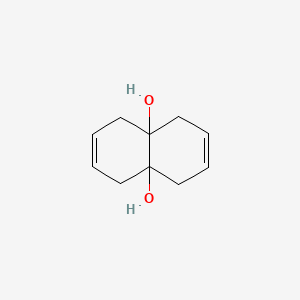
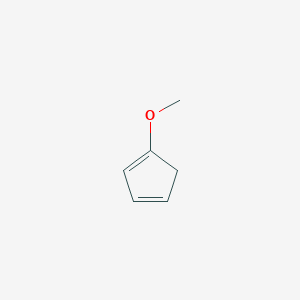
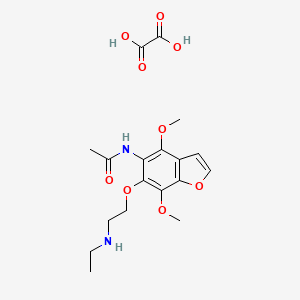
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
